![molecular formula C14H22SSi B14193121 Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane CAS No. 833460-53-0](/img/structure/B14193121.png)
Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a complex organic moiety. This compound is notable for its applications in organic synthesis and material science due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane typically involves the reaction of a phenyl-substituted alkene with a methylsulfanyl group and a trimethylsilyl group. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. Common reagents include chlorotrimethylsilane and phenyl-substituted alkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors designed to handle organosilicon compounds. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form simpler silanes or alkanes.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted silanes, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and other electronegative elements, facilitating various chemical transformations. The pathways involved include nucleophilic substitution and radical-mediated reactions .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(methylsulfanyl)silane: Similar in structure but lacks the phenyl and butenyl groups.
Trimethyl(trifluoromethyl)silane: Contains a trifluoromethyl group instead of a methylsulfanyl group.
Trimethyl(phenylethynyl)silane: Features a phenylethynyl group instead of a phenylbutenyl group.
Propiedades
Número CAS |
833460-53-0 |
|---|---|
Fórmula molecular |
C14H22SSi |
Peso molecular |
250.48 g/mol |
Nombre IUPAC |
trimethyl-(1-methylsulfanyl-4-phenylbut-1-enyl)silane |
InChI |
InChI=1S/C14H22SSi/c1-15-14(16(2,3)4)12-8-11-13-9-6-5-7-10-13/h5-7,9-10,12H,8,11H2,1-4H3 |
Clave InChI |
COBPWFFGYWXNLQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=CCCC1=CC=CC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)
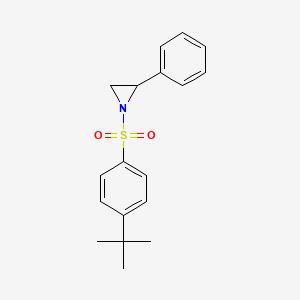
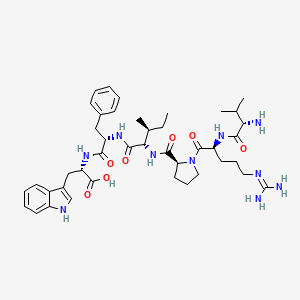
![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)

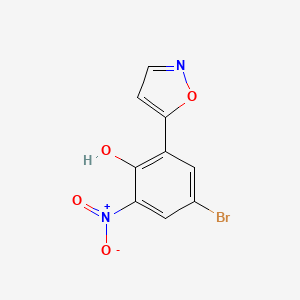

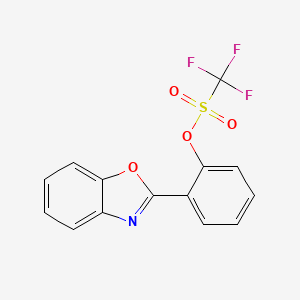

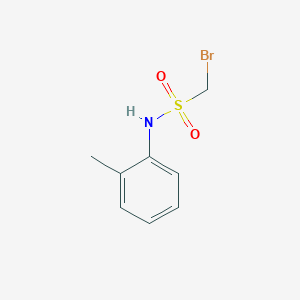
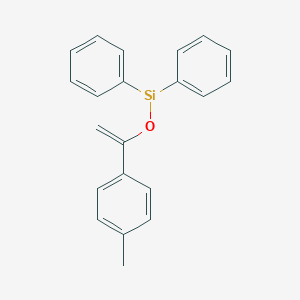
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)
